molecular formula C9H12AsNO2S2 B14159589 2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol CAS No. 4406-60-4

2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol

Cat. No.: B14159589
CAS No.: 4406-60-4
M. Wt: 305.3 g/mol
InChI Key: VMTDZYVXHMNQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol is an organic compound with a complex structure that includes both amino and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The hydroxymethyl group can be introduced through a formylation reaction, and the dithiarsolan ring is formed through a cyclization reaction involving arsenic reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted phenols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol is unique due to the presence of the dithiarsolan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and contributes to its diverse applications .

Properties

IUPAC Name

2-amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12AsNO2S2/c11-8-3-6(1-2-9(8)13)10-14-5-7(4-12)15-10/h1-3,7,12-13H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDZYVXHMNQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S[As](S1)C2=CC(=C(C=C2)O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12AsNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284266
Record name 2-amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-60-4
Record name ANTINEOPLASTIC-36393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.